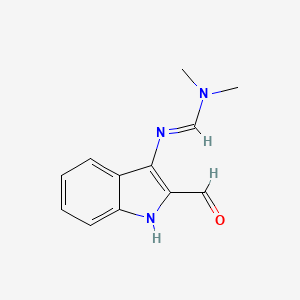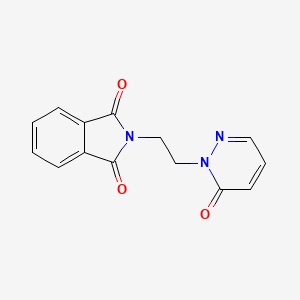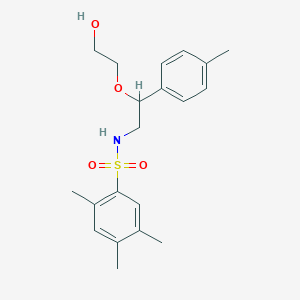
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, commonly referred to as FIDIA, is a chemical compound that has gained significant attention in the field of scientific research. FIDIA is a synthetic compound that has been synthesized through a variety of methods and has been found to have numerous biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of FIDIA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that FIDIA induces apoptosis, or programmed cell death, in cancer cells. Additionally, FIDIA has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
FIDIA has been found to have numerous biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, FIDIA has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. FIDIA has also been found to have anti-bacterial and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FIDIA is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, FIDIA has been shown to have a relatively low toxicity profile, making it a safer alternative to some other anti-cancer drugs. However, one limitation of FIDIA is its synthetic nature, which can make it more difficult and expensive to produce than natural compounds.
Zukünftige Richtungen
There are numerous future directions for research on FIDIA. One area of focus could be the development of new cancer therapies based on FIDIA. Additionally, further research could be conducted to fully understand the mechanism of action of FIDIA and to identify potential new targets for its use. Finally, research could be conducted to optimize the synthesis of FIDIA and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
FIDIA can be synthesized through a variety of methods, including the reaction of indole-3-carboxaldehyde with N,N-dimethylformamide dimethyl acetal. This reaction is typically carried out in the presence of a catalyst such as trifluoroacetic acid or p-toluenesulfonic acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure FIDIA.
Wissenschaftliche Forschungsanwendungen
FIDIA has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. FIDIA has been found to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, FIDIA has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)8-13-12-9-5-3-4-6-10(9)14-11(12)7-16/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFADAWUBWXUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)
![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)
